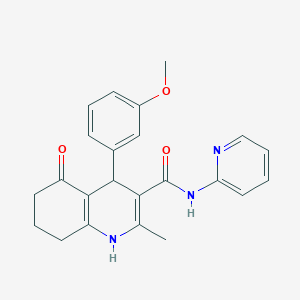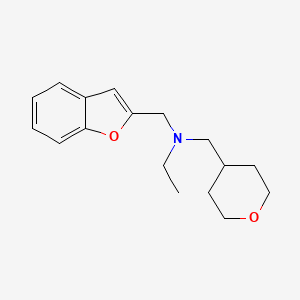
(1-benzofuran-2-ylmethyl)ethyl(tetrahydro-2H-pyran-4-ylmethyl)amine
説明
(1-benzofuran-2-ylmethyl)ethyl(tetrahydro-2H-pyran-4-ylmethyl)amine, also known as BTEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of G protein-coupled receptor that plays a role in synaptic plasticity and learning and memory processes.
作用機序
(1-benzofuran-2-ylmethyl)ethyl(tetrahydro-2H-pyran-4-ylmethyl)amine acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's response to glutamate, the main excitatory neurotransmitter in the brain. This leads to increased signaling through the mGluR5 pathway, which has been implicated in various physiological processes such as synaptic plasticity, learning and memory, and neuroprotection. This compound has been found to enhance mGluR5-mediated long-term potentiation (LTP), a cellular mechanism that underlies learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. This compound has also been found to reduce oxidative stress and inflammation in the brain, which are implicated in neurodegenerative diseases. In addition, this compound has been shown to improve motor and cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
(1-benzofuran-2-ylmethyl)ethyl(tetrahydro-2H-pyran-4-ylmethyl)amine has several advantages for lab experiments. It is readily available in large quantities, making it easy to use in various experimental paradigms. This compound has also been shown to have high selectivity for mGluR5, reducing the potential for off-target effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experimental paradigms. In addition, this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the brain over a prolonged period.
将来の方向性
There are several future directions for the use of (1-benzofuran-2-ylmethyl)ethyl(tetrahydro-2H-pyran-4-ylmethyl)amine in scientific research. One potential direction is the investigation of this compound in other neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is the investigation of this compound in other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder (PTSD). In addition, the development of more potent and selective mGluR5 positive allosteric modulators could lead to the discovery of new therapeutic targets for various neurological and psychiatric disorders.
科学的研究の応用
(1-benzofuran-2-ylmethyl)ethyl(tetrahydro-2H-pyran-4-ylmethyl)amine has been used in various scientific research studies to investigate the role of mGluR5 in neurodegenerative diseases, addiction, and psychiatric disorders. This compound has shown promising results in animal models of Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has also been found to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol, suggesting its potential as a treatment for addiction. In addition, this compound has been studied for its potential in treating anxiety, depression, and schizophrenia.
特性
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-18(12-14-7-9-19-10-8-14)13-16-11-15-5-3-4-6-17(15)20-16/h3-6,11,14H,2,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRNIONOKPHZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOCC1)CC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B3923191.png)
![N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide](/img/structure/B3923193.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B3923195.png)
![3-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3923200.png)
![2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)-N-[2-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B3923205.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3923216.png)
![N-benzyl-N-[2-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B3923218.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3923228.png)
![1-(4-bromophenyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3923238.png)
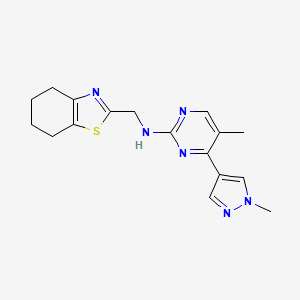
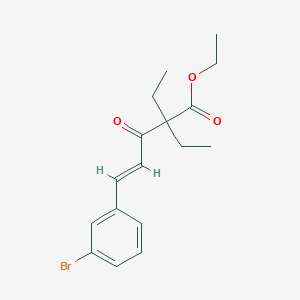
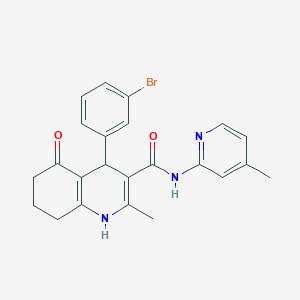
![2-[(2-chlorobenzyl)thio]-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B3923256.png)
